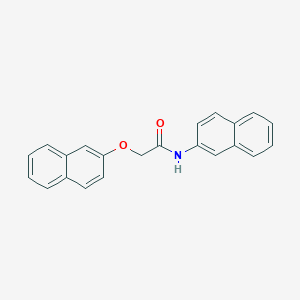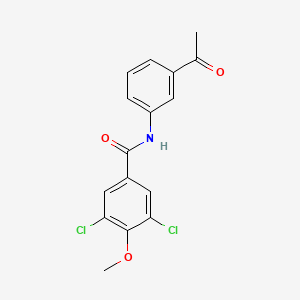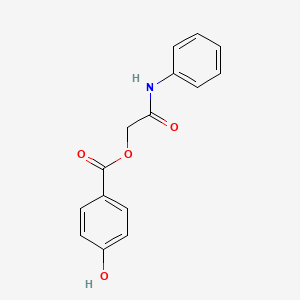
N-2-naphthyl-2-(2-naphthyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-naphthyl-2-(2-naphthyloxy)acetamide, also known as NNA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. NNA is a derivative of naphthalene and has a molecular weight of 347.4 g/mol.
Mecanismo De Acción
The exact mechanism of action of N-2-naphthyl-2-(2-naphthyloxy)acetamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been shown to modulate the activity of various enzymes involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of various diseases. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and can contribute to the development of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2-naphthyl-2-(2-naphthyloxy)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under a range of conditions, making it suitable for use in various assays. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several potential future directions for research on N-2-naphthyl-2-(2-naphthyloxy)acetamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the investigation of this compound's effects on the immune system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The synthesis of this compound involves the reaction between 2-naphthol and 2-bromoacetophenone in the presence of a base. This compound has been extensively studied for its potential anti-inflammatory, analgesic, and antipyretic effects, as well as its potential use in the treatment of cancer and neurological disorders. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-2-naphthyl-2-(2-naphthyloxy)acetamide involves the reaction between 2-naphthol and 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction results in the formation of this compound as a white crystalline solid with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
N-2-naphthyl-2-(2-naphthyloxy)acetamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been shown to possess antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-naphthalen-2-yl-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c24-22(23-20-11-9-16-5-1-3-7-18(16)13-20)15-25-21-12-10-17-6-2-4-8-19(17)14-21/h1-14H,15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLNVCUCNXTZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5754506.png)
![2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile](/img/structure/B5754509.png)


![6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5754533.png)


![allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate](/img/structure/B5754559.png)
![2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5754566.png)
![2-ethoxy-1-[(4-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5754575.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5754580.png)


![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5754602.png)